1,4,7-Triazacyclononane trihydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

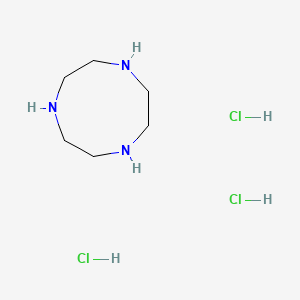

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,4,7-triazonane;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPMVNQYFPWBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCN1.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369319 | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-93-1 | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Macrocyclic Ligand Chemistry

The field of macrocyclic chemistry, which focuses on large ring-shaped molecules, has its roots in the early 20th century, but it experienced a surge of interest and development in the 1960s and 1970s. numberanalytics.com While naturally occurring macrocycles like porphyrins have long been recognized as potent ligands in coordination chemistry, the systematic synthesis and study of synthetic macrocycles revolutionized the field. wikipedia.org

A pivotal moment was the discovery of crown ethers by Charles Pedersen, followed by the development of three-dimensional cryptands by Jean-Marie Lehn. wikipedia.orgrsc.org These discoveries demonstrated the remarkable ability of macrocyclic ligands to selectively bind specific metal ions, leading to a Nobel Prize in Chemistry in 1987 for Pedersen, Lehn, and Donald Cram. rsc.org

This period also led to the formalization of the macrocyclic effect , a fundamental concept in coordination chemistry. The macrocyclic effect describes the significantly higher stability of a metal complex with a macrocyclic ligand compared to its analogous complex with a non-cyclic (acyclic) ligand having the same number of donor atoms. wikipedia.org This enhanced stability is attributed to favorable thermodynamic factors, including pre-organization of the ligand's donor atoms for binding, which minimizes the entropic penalty upon complexation. wikipedia.org Early synthetic strategies also saw the development of template reactions, where a metal ion is used to direct the formation of the macrocyclic ring structure. wikipedia.org

Significance of 1,4,7 Triazacyclononane As a Tridentate Macrocyclic Ligand

1,4,7-Triazacyclononane (B1209588) (TACN) is a nine-membered aza-crown ether with the formula (C₂H₄NH)₃. wikipedia.org It is a classic example of a small, highly symmetric macrocycle that has become a cornerstone ligand in coordination chemistry. Its importance is derived from several key structural and chemical properties:

Tridentate, Facial Coordination: TACN acts as a tridentate ligand, using its three nitrogen donor atoms to bind to a metal center. Its small and constrained cyclic structure forces these three nitrogen atoms to bind to one face of an octahedral metal complex in what is known as a facial (or fac) coordination geometry. wikipedia.orgontosight.ai

Kinetic Inertness: The most critical feature of TACN complexes is their exceptional kinetic inertness. wikipedia.orgnih.gov Once the (TACN)M unit is formed, the ligand is very slow to dissociate from the metal center. This stability is a direct result of the macrocyclic effect and the chelate effect, making the resulting complexes robust and capable of maintaining their integrity under a variety of conditions. This allows for further chemical reactions and modifications to be performed at the other coordination sites on the metal without the TACN ligand detaching. wikipedia.org

Versatility: TACN can stabilize a wide array of metal ions in various oxidation states, from zero-valent states, as seen in complexes with molybdenum and tungsten carbonyls, to higher oxidation states like Mn(IV) and Ni(III). wikipedia.org The trihydrochloride salt, 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl), is a stable, solid, and convenient precursor for the synthesis of these diverse metal complexes. wikipedia.org

Overview of Research Trajectories Involving 1,4,7 Triazacyclononane Trihydrochloride

Established Synthetic Routes to 1,4,7-Triazacyclononane Trihydrochloride

Macrocyclization from Diethylenetriamine (B155796) Precursors

A well-established method for the synthesis of the TACN ring involves the macrocyclization of diethylenetriamine. wikipedia.org This approach typically utilizes a template-free cyclization, which can sometimes lead to the formation of undesired side products and lower yields. A significant challenge in these early methods was the need for high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which complicated large-scale production. core.ac.uk

Sulfonamide Protection and Deprotection Strategies

The use of sulfonamide protecting groups, particularly the tosyl group, has been a central strategy in TACN synthesis. In the widely recognized Richman-Atkins synthesis, diethylenetriamine is first protected with tosyl groups to form N,N',N''-tritosyldiethylenetriamine. lookchem.com This intermediate is then cyclized, and the tosyl groups are subsequently removed under harsh acidic conditions, such as with concentrated sulfuric acid, to yield the free amine. lookchem.comgoogle.com While this method is robust, the deprotection step often requires high temperatures and strong acids, which can be incompatible with more sensitive functional groups and pose challenges for industrial applications. researchgate.net

Advancements in Synthetic Efficiency and Scalability

Recognizing the limitations of earlier methods, researchers have focused on developing more efficient, scalable, and cost-effective synthetic routes to 1,4,7-Triazacyclononane and its derivatives.

Optimized One-Pot Synthesis Protocols

Significant progress has been made in developing one-pot or streamlined synthetic procedures that minimize the need for isolating intermediates. An improved process involves reacting diethylenetriamine with a sulfonylation agent in an aqueous medium, followed by in-situ cyclization with a bridging agent in the presence of an aprotic organic solvent. google.comgoogle.com This approach can achieve a 75% yield for the cyclized intermediate, Ts₃TACN, in a single vessel. google.comgoogle.com More recent innovations have explored novel pathways that avoid a cyclization step altogether, such as the reaction of diethylenetriamine with chloroacetaldehyde (B151913) to form a bicyclic aminal intermediate, which can then be converted to TACN. researchgate.netdntb.gov.ua

Utilization of Protecting Groups (e.g., Boc-protecting groups) for Improved Yields

| Reagent | Conditions | Yield of Boc₂TACN |

| Boc-anhydride | Standard conditions | 62% |

| Boc-ON | Adapted from Kimura et al. | 83% |

This table is based on data from a study focused on the synthesis of a 1,3-bis(TACN)-2-propanol derivative, where the efficient preparation of Boc₂TACN was a key step. tandfonline.com

Strategies for Large-Scale Preparation of 1,4,7-Triazacyclononane Derivatives

The efficient synthesis of 1,4,7-triazacyclononane and its derivatives on a large scale is crucial for their application in various fields. The Richman-Atkins synthesis is a foundational method for the preparation of macrocyclic polyamines, including TACN. core.ac.ukgoogle.com This method involves the cyclization of a linear triamine precursor, typically with tosyl protecting groups on the nitrogen atoms, with a di-O-tosylated diol. core.ac.uk

Modifications to the Richman-Atkins procedure have been developed to improve its efficiency and scalability. One significant improvement involves the use of preformed bissulfonamide sodium salts and sulfonate ester leaving groups in a dipolar aprotic solvent. This approach eliminates the need for high-dilution techniques, which are often a bottleneck in large-scale macrocyclization reactions. core.ac.uk

An alternative and often preferred cyclizing unit for large-scale synthesis is ethylene (B1197577) dibromide, which can provide the cyclic product at a rate and in a yield and purity comparable to that achieved with ethylene glycol ditosylate. google.comgoogle.com The general process for large-scale synthesis can be summarized as follows:

Sulfonamidation: Diethylenetriamine is reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride, in an aqueous medium with an inorganic base to form the sulfonamidated diethylenetriamine. google.com

Cyclization: The sulfonamidated intermediate is then reacted with a cyclizing agent like ethylene glycol ditosylate or ethylene dibromide in an aprotic organic solvent. This step results in the formation of the protected macrocycle, for instance, N,N',N''-tritosyl-1,4,7-triazacyclononane. core.ac.ukgoogle.com

Deprotection: The sulfonyl protecting groups are removed from the cyclized compound, typically by treatment with a strong acid such as concentrated sulfuric acid at elevated temperatures. core.ac.ukgoogle.com

Basification and Isolation: The resulting tris-sulfate salt is basified to yield the free amine, 1,4,7-triazacyclononane. core.ac.uk

Synthesis of Functionalized 1,4,7-Triazacyclononane Ligands

The versatility of 1,4,7-triazacyclononane as a ligand platform stems from the ability to functionalize its secondary amine groups with various pendant arms. These arms can contain additional donor atoms, allowing for the formation of highly stable and specific metal complexes.

Pendant Arm Functionalization Strategies

The introduction of pendant arms onto the TACN macrocycle is typically achieved through the N-alkylation of one or more of the secondary amine nitrogens. The choice of the alkylating agent determines the nature of the functional group introduced.

Carboxylic acid-functionalized TACN derivatives are among the most widely studied and utilized chelators.

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): The synthesis of NOTA generally involves the alkylation of 1,4,7-triazacyclononane with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. nih.govnih.gov The reaction is typically carried out in an aqueous solution with the pH maintained at a basic level to ensure the deprotonation of the amine groups, facilitating their nucleophilic attack on the haloacetic acid.

Glutaric Acid Derivatives: A notable example of a glutaric acid-functionalized TACN is NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). The synthesis of such asymmetrically functionalized derivatives requires a more controlled approach, often involving protecting group strategies. For instance, a monoreactive TACN precursor can be reacted with a derivative of glutaric acid, followed by the introduction of the acetate (B1210297) arms.

The following table provides an overview of the synthetic routes for these carboxylic acid derivatives.

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| NOTA | Alkylation of TACN | Bromoacetic acid or Chloroacetic acid, Base (e.g., NaOH) |

| NODAGA | Stepwise alkylation using protecting groups | TACN precursor, Glutaric acid derivative, Haloacetic acid |

Phosphinic acid-containing pendant arms have been shown to form highly stable complexes with certain metal ions. The TRAP (Triazacyclononane Phosphinic Acid) ligands are a prominent family of such chelators.

The following table summarizes the synthesis of TRAP ligands.

| Derivative Family | Synthetic Method | Key Reagents | Challenges |

|---|---|---|---|

| TRAP Ligands | Mannich-type Moedritzer–Irani reaction | 1,4,7-Triazacyclononane, Formaldehyde (B43269), Phosphinic acid derivative | Formation of N-methylated byproducts |

The incorporation of pyridyl groups into the pendant arms of TACN introduces aromaticity and can influence the electronic and steric properties of the resulting metal complexes.

Pyridylmethyl Derivatives: A straightforward method for the synthesis of pyridylmethyl-functionalized TACN is the reaction of the macrocycle with a chloromethylpyridine derivative in the presence of a base. For example, 1,4,7-tris(4-pyridylmethyl)-1,4,7-triazacyclononane can be synthesized by reacting 1,4,7-triazacyclononane with 4-(chloromethyl)pyridine (B78701) in acetonitrile (B52724) with triethylamine (B128534) as the base.

Picolinate (B1231196) Ligands: Picolinate-containing ligands feature a carboxylic acid group on the pyridine (B92270) ring, providing an additional coordination site. The synthesis of these ligands can be more complex, often requiring multi-step procedures to prepare the appropriate picolinate-containing alkylating agent.

The following table outlines the synthesis of these pyridyl-containing derivatives.

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| Pyridylmethyl Derivatives | N-alkylation | 1,4,7-Triazacyclononane, Chloromethylpyridine, Base (e.g., Triethylamine) |

| Picolinate Ligands | Multi-step synthesis of the picolinate arm followed by N-alkylation | 1,4,7-Triazacyclononane, Picolinate-containing alkylating agent |

The introduction of sulfur-containing functional groups, such as thiols and thioethers, as pendant arms on the TACN framework provides soft donor atoms that can have a high affinity for certain metal ions.

Thiol Functionalization: A method for the synthesis of a thiol-containing derivative, 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacyclononane, involves the reaction of 1,4,7-triazacyclononane with ethylene sulfide. scispace.com This reaction proceeds via the ring-opening of the strained thiirane (B1199164) (ethylene sulfide) ring by the nucleophilic secondary amines of the TACN macrocycle. The reaction is typically carried out in a suitable solvent under reflux. scispace.com

Thioether Functionalization: While specific examples for the synthesis of thioether-functionalized TACN derivatives are less commonly detailed in readily available literature, a general and logical synthetic approach would involve the N-alkylation of 1,4,7-triazacyclononane with a haloalkyl thioether. This standard synthetic methodology for forming carbon-nitrogen bonds would proceed by the nucleophilic attack of the TACN amine on the electrophilic carbon of the haloalkyl thioether, with a base to neutralize the resulting hydrohalic acid.

The following table summarizes the synthetic approaches for thiol and thioether functionalization.

| Functional Group | Synthetic Method | Key Reagents |

|---|---|---|

| Thiol | Ring-opening of thiirane | 1,4,7-Triazacyclononane, Ethylene sulfide |

| Thioether | N-alkylation | 1,4,7-Triazacyclononane, Haloalkyl thioether, Base |

Mixed Acid-Ester and Ester-Bearing Derivatives

The synthesis of 1,4,7-triazacyclononane derivatives bearing both ester and carboxylic acid functionalities, or exclusively ester groups, allows for fine-tuning of properties such as lipophilicity and coordination behavior. These compounds are often prepared through stepwise alkylation of a mono-substituted TACN precursor.

A common strategy involves the initial protection of two of the three nitrogen atoms, allowing for selective alkylation of the remaining secondary amine. However, direct alkylation of a mono-N-functionalized TACN can also be achieved. For instance, N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide can be reacted with methyl or ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in acetonitrile to yield the corresponding diester derivatives. nih.govacs.org

The synthesis of mixed acid-ester derivatives is subsequently accomplished through controlled partial hydrolysis of the diester. By using a limited amount of a base, such as sodium hydroxide (B78521), in a mixed solvent system like methanol (B129727)/water or ethanol/water, one of the ester groups can be selectively saponified to the carboxylic acid, leaving the other ester group intact. nih.govacs.org The reaction progress is carefully monitored to prevent complete hydrolysis to the diacid. acs.org This approach provides access to unsymmetrically functionalized chelators with a tailored balance of hydrophilic and lipophilic character. nih.govacs.org

| Starting Material | Reagents | Product | Yield | Ref |

| N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide | Methyl bromoacetate, K₂CO₃, Acetonitrile | TACN-benzylamide Methyl Ester | 46% | nih.gov |

| N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide | Ethyl bromoacetate, K₂CO₃, Acetonitrile | TACN-benzylamide Ethyl Ester | 54% | nih.gov |

| TACN-benzylamide Methyl Ester | NaOH, 50% Methanol/Water | TACN-benzylamide Acid Methyl Ester | 27% | nih.govacs.org |

| TACN-benzylamide Ethyl Ester | NaOH, 50% Ethanol/Water | TACN-benzylamide Acid Ethyl Ester | 32% | nih.gov |

Synthesis of N-Substituted 1,4,7-Triazacyclononane Analogues

The properties of TACN-based ligands can be significantly altered by the introduction of substituents on the nitrogen atoms. This N-functionalization can enhance the stability of the corresponding metal complexes, modify their redox potentials, and introduce specific functionalities for further conjugation or catalytic activity.

The permethylated derivative, N,N',N''-trimethyl-1,4,7-triazacyclononane (Me₃TACN), is a classic and widely used ligand. Its synthesis is typically achieved by the methylation of the parent 1,4,7-triazacyclononane. The Eschweiler-Clarke reaction is a prominent method for this transformation, utilizing formaldehyde and formic acid as the methylating agents. wikipedia.orgjk-sci.comresearchgate.netresearchgate.net This reductive amination process is effective for exhaustively methylating primary and secondary amines to their tertiary counterparts without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org The reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. wikipedia.org

An improved, one-pot procedure for the synthesis of Me₃TACN involves the deprotection of N,N',N''-tritosyl-1,4,7-triazacyclononane (Ts₃TACN) with sulfuric acid, followed by neutralization and in situ methylation with formic acid and formaldehyde. googleapis.com This method avoids the challenging isolation of the free TACN base, which can give low yields. google.comgoogle.com

| Precursor | Reagents | Product | Notes | Ref |

| 1,4,7-Triazacyclononane (TACN) | Formaldehyde, Formic Acid | N,N',N''-Trimethyl-1,4,7-triazacyclononane (Me₃TACN) | Classical Eschweiler-Clarke conditions. wikipedia.org | wikipedia.org |

| Ts₃TACN | 1. H₂SO₄, H₂O, 140°C | N,N',N''-Trimethyl-1,4,7-triazacyclononane (Me₃TACN) | One-pot deprotection and in situ methylation. Yields up to 88%. googleapis.com | googleapis.comgoogle.comgoogle.com |

| 2. NaOH | ||||

| 3. Formaldehyde, Formic Acid, 90°C |

The introduction of bulky N-alkyl groups, such as isopropyl or tert-butyl, creates sterically demanding ligands that can enforce unusual coordination geometries and stabilize reactive metal centers. The synthesis of 1,4,7-triisopropyl-1,4,7-triazacyclononane has been reported, and its coordination chemistry extensively studied. rsc.org

The synthesis of 1,4,7-tri-tert-butyl-1,4,7-triazacyclononane presents a significant synthetic challenge due to steric hindrance. A "crab-like" cyclization method has been developed to access this and other previously inaccessible derivatives. This approach allows for the construction of the macrocycle with the bulky substituents already in place. researchgate.net This strategy is particularly useful as traditional methods often fail when less bulky substituents are involved due to the formation of rotational isomers. researchgate.net

The development of chiral TACN ligands is of great interest for applications in asymmetric catalysis. These ligands are often synthesized from readily available chiral starting materials, such as amino acids. lookchem.commdpi.comresearchgate.netrsc.org For example, L-valine methyl ester hydrochloride has been used as a precursor for the synthesis of (2S)-2-isopropyl-1,4,7-trimethyl-1,4,7-triazacyclononane. nih.gov

The synthetic routes often involve building a linear precursor containing the desired chiral elements, followed by a macrocyclization step. The Richman-Atkins cyclization, which involves the reaction of a disulfonamide salt with a ditosylate, is a commonly employed method for forming the macrocyclic ring. core.ac.ukpsu.edunih.gov However, challenges such as low yields in the key cyclization step can occur, necessitating the development of modified or alternative procedures like in situ sequential cyclization methods. nih.govstrath.ac.uk Efficient routes for synthesizing C2-symmetric derivatives of TACN from chiral pool amino acids have also been developed. lookchem.com

Synthetic Routes to Multi-Macrocyclic Systems

For applications in areas such as the development of dinuclear metal complexes that can model biological systems or act as advanced catalysts, ligands incorporating more than one TACN unit are required. The synthesis of these multi-macrocyclic systems involves linking two or more TACN rings together with a spacer unit.

A common strategy is to react a mono-functionalized TACN derivative with a bifunctional linker. For example, the reaction of 1,4,7-triazatricyclo[5.2.1.0⁴¹⁰]decane, a protected form of TACN, with α,α'-dibromo-xylene (ortho, meta, or para) in a solvent like THF or acetonitrile yields bis(TACN) ligands where the two macrocycles are bridged by a xylene spacer. The length and rigidity of the spacer can be varied to control the distance and orientation of the metal centers in the resulting dinuclear complexes.

Fundamental Coordination Properties of 1,4,7-Triazacyclononane

1,4,7-Triazacyclononane, a nine-membered ring containing three nitrogen atoms separated by ethylene linkages, is recognized for its distinctive coordination behavior. wikipedia.org Its conformation and donor atom arrangement dictate its interactions with metal centers, leading to complexes with predictable geometries and notable stability. wikipedia.orgacs.org

1,4,7-Triazacyclononane functions as a classic tridentate ligand, meaning it binds to a central metal ion through its three nitrogen donor atoms simultaneously. The molecule possesses a threefold rotational axis of symmetry (C₃ symmetry), a direct result of the equidistant placement of the NH groups within its nine-membered ring structure. wikipedia.org This symmetrical arrangement allows the three nitrogen atoms to coordinate in a concerted fashion, predisposing the ligand to a specific binding geometry.

The compact and pre-organized structure of tacn forces its three nitrogen donor atoms to bind to three mutually adjacent, or facial (fac), coordination sites of an octahedral metal center. This facial coordination mode means the ligand occupies one triangular face of the octahedron. This contrasts with linear tridentate ligands, which typically bind in a meridional (mer) fashion, spanning three coplanar sites. The facial binding of tacn creates a stable, capped structure, leaving the opposite triangular face of the octahedron available for coordination by other ligands. wikipedia.org

A defining characteristic of metal complexes incorporating tacn is their exceptional stability, both thermodynamically and kinetically. dntb.gov.ua The macrocyclic effect, wherein a multidentate cyclic ligand forms a more stable complex than its analogous open-chain counterpart, contributes significantly to this stability. Once coordinated, the [M(tacn)] unit is kinetically inert, meaning the tacn ligand is slow to dissociate from the metal center. wikipedia.org This high kinetic stability is crucial for applications where the integrity of the complex must be maintained, such as in radiopharmaceuticals or catalytic systems, as it prevents the release of the metal ion. dntb.gov.ua

Complexation with Transition Metal Ions

The versatile coordination properties of 1,4,7-triazacyclononane allow it to form stable complexes with a vast range of transition metal ions across different oxidation states.

Tacn readily forms complexes with first-row transition metals, stabilizing both common and less accessible oxidation states. For instance, it forms stable sandwich-type complexes such as [Co(tacn)₂]³⁺ and [Ni(tacn)₂]²⁺. The ligand field provided by tacn is strong enough to stabilize higher oxidation states, such as Ni(III) and Mn(IV). wikipedia.org Complexes like [(tacn)Cu(II)Cl₂] have been synthesized and studied for their catalytic activity. wikipedia.org The kinetic inertness of these complexes allows for further chemical modifications at the other coordination sites without displacing the tacn ligand. Research has also explored tacn derivatives for complexing copper(II), iron(II/III), cobalt(II/III), nickel(II), and zinc(II). nih.gov

Table 1: Selected 1,4,7-Triazacyclononane Complexes with First-Row Transition Metals

| Metal Ion | Oxidation State(s) | Example Complex Formula | Notable Characteristics |

|---|---|---|---|

| Copper (Cu) | II | [(tacn)CuCl₂] |

Used as a catalyst for hydrolytic cleavage of phosphodiester bonds. wikipedia.org |

| Manganese (Mn) | II, III, IV | [Mn(tacn)] complexes |

Catalyzes epoxidation of alkenes; stabilizes the Mn(IV) oxidation state. wikipedia.org |

| Nickel (Ni) | II, III | [Ni(tacn)₂]²⁺, [Ni(tacn)₂]³⁺ |

Stabilizes the uncommon Ni(III) state; exhibits high formation constants. |

| Iron (Fe) | II, III, IV | [Fe(TCTA)] (derivative) |

Forms stable complexes; studied in various oxidation states. |

| Cobalt (Co) | II, III | [Co(tacn)₂]³⁺ |

Forms a classic sandwich-type structure. researchgate.net |

| Chromium (Cr) | III | [Cr(TCTA)] (derivative) |

Forms stable octahedral complexes. |

| Zinc (Zn) | II | [Zn(Me₃tacn)(H₂O)₃]²⁺ (derivative) |

Active as a catalyst in different protonation states. ontosight.ai |

The coordination chemistry of tacn extends to heavier transition metals, where it again demonstrates its ability to stabilize a wide range of oxidation states, from zero-valent states to high-valent oxo-complexes. A notable example is its reaction with molybdenum and tungsten hexacarbonyls to form air-stable [(tacn)M(CO)₃] (M=Mo, W) complexes, where the metal is in the 0 oxidation state. wikipedia.org Subsequent oxidation of these species can yield high-valent oxo-complexes like [(tacn)MoO₃] and [(tacn)WO₃], where the metals are in the +6 oxidation state. wikipedia.org

In the realm of radiopharmaceuticals, tacn and its derivatives are crucial for chelating rhenium (Re) and technetium (Tc). It forms stable [M(I)(CO)₃(tacn)]⁺ cores (where M = Re, Tc), which are kinetically inert and suitable for therapeutic and diagnostic applications. nih.gov For mercury, tacn forms complexes such as [Hg(tacn)₂][PF₆]₂ and, with its methylated derivative, [Hg(Me₃tacn)(Cl)]PF₆. rsc.org While cadmium(II) readily forms complexes with various functionalized tacn ligands and related macrocycles, specific studies on the parent tacn complex are less common in the literature. mdpi.commdpi.comresearchgate.netmdpi.comnih.gov

Table 2: Selected 1,4,7-Triazacyclononane Complexes with Heavier Transition Metals

| Metal Ion | Oxidation State(s) | Example Complex Formula | Notable Characteristics |

|---|---|---|---|

| Molybdenum (Mo) | 0, III, VI | [(tacn)Mo(CO)₃], [(tacn)MoO₃] |

Stabilizes both zero-valent and high-valent (+6) oxidation states. wikipedia.org |

| Tungsten (W) | 0, III, VI | [(tacn)W(CO)₃], [(tacn)WO₃] |

Chemistry parallels that of molybdenum, forming stable low- and high-valent species. wikipedia.org |

| Rhenium (Re) | I | [Re(I)(CO)₃(tacn)]⁺ |

Forms a stable tricarbonyl core used in radiopharmaceutical research. nih.gov |

| Technetium (Tc) | I | [Tc(I)(CO)₃(tacn)]⁺ |

Forms a stable tricarbonyl core, often with ⁹⁹ᵐTc for imaging. nih.gov |

| Cadmium (Cd) | II | N/A | Forms stable complexes with numerous functionalized tacn derivatives. mdpi.commdpi.comresearchgate.netmdpi.comnih.gov |

| Mercury (Hg) | II | [Hg(tacn)₂]²⁺ |

Reacts with tacn to form stable 1:2 (metal:ligand) complexes. rsc.org |

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of 1,4,7-triazacyclononane-based ligands with lanthanide (Ln³⁺) and actinide (An³⁺) ions is of significant interest for applications in fields such as medical imaging and radiopharmaceuticals. The pre-organized structure of the TACN macrocycle and the ability to introduce various pendant donor arms allow for the formation of thermodynamically stable and kinetically inert complexes with these large and labile metal ions.

Derivatives of TACN, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), are particularly effective chelators for trivalent metal ions. While hexadentate chelators like NOTA are generally not considered ideal for the larger lanthanide ions, which often prefer higher coordination numbers, they still form stable complexes. nih.gov For instance, the smaller cavity of NOTA compared to its larger analogue, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), can influence the coordination environment and stability of the resulting lanthanide complexes. nih.govunife.it

The interaction of TACN-based ligands with actinide ions is a critical area of research, particularly for the development of sequestering agents and for understanding the environmental behavior of these radioactive elements. The chemical properties of trivalent actinides are very similar to those of the trivalent lanthanides, suggesting that ligands effective for lanthanides will also form stable complexes with actinides. alchemyst.co.uk The stability constants for the complexation of trivalent actinides are often comparable to those of lanthanide ions of similar size. alchemyst.co.uk This similarity in coordination chemistry makes the separation of actinides from lanthanides, a crucial step in nuclear waste reprocessing, a significant challenge.

Thermodynamic Stability and Kinetic Behavior of Metal Complexes

The efficacy of a chelating agent is determined by both the thermodynamic stability and the kinetic inertness of the metal complex. High thermodynamic stability ensures that the complex is the favored species at equilibrium, while kinetic inertness prevents the dissociation of the metal ion from the ligand over time, which is particularly crucial for in vivo applications.

Determination of Stability Constants (log K)

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the complex. Potentiometry is a common technique used to determine these constants. The stability of lanthanide complexes with NOTA generally increases across the lanthanide series with decreasing ionic radius, from the lighter to the heavier lanthanides. This trend is attributed to the better size match between the smaller lanthanide ions and the relatively small cavity of the NOTA ligand. nih.gov

Below is a table of the stability constants (log K) for complexes of various lanthanide ions with the NOTA ligand.

| Lanthanide Ion (Ln³⁺) | log KLn(NOTA) | Ionic Radius (pm) |

|---|---|---|

| La³⁺ | 13.5 | 103.2 |

| Ce³⁺ | 13.2 | 101.3 |

| Pr³⁺ | 14.4 | 99.7 |

| Nd³⁺ | 14.8 | 98.3 |

| Sm³⁺ | 15.7 | 95.8 |

| Eu³⁺ | 16.1 | 94.7 |

| Gd³⁺ | 16.2 | 93.8 |

| Tb³⁺ | 16.7 | 92.3 |

| Dy³⁺ | 17.0 | 91.2 |

| Ho³⁺ | 17.1 | 90.1 |

| Er³⁺ | 17.4 | 89.0 |

| Tm³⁺ | 17.8 | 88.0 |

| Yb³⁺ | 18.1 | 86.8 |

| Lu³⁺ | 18.2 | 86.1 |

Note: The stability constant values are compiled from various sources and experimental conditions may vary. unife.itnih.gov

Factors Influencing Kinetic Inertness and Dissociation Rates

Kinetic inertness refers to the resistance of a complex to ligand exchange or dissociation. For macrocyclic ligands like TACN derivatives, the rigidity of the cyclic backbone significantly contributes to the kinetic inertness of their metal complexes. nih.gov The dissociation of lanthanide complexes with polyaza polycarboxylate ligands is often slow, especially in comparison to their linear analogues. unife.it

The dissociation of these complexes is typically acid-catalyzed. The rate of dissociation is influenced by factors such as the rigidity of the macrocycle and the size of its cavity. For instance, an increase in the macrocyclic ring size from the 9-membered ring of NOTA to the 12-membered ring of DOTA leads to an increase in kinetic inertness for cerium(III) complexes. oup.com This is attributed to the greater rigidity of the tetraaza ring of DOTA compared to the triaza ring of NOTA. oup.com

Comparative Studies with Other Chelators (e.g., NOTA, DOTA)

Comparative studies of TACN-based ligands with other chelators, particularly DOTA, are crucial for selecting the most appropriate ligand for a specific application. While DOTA complexes with lanthanides generally exhibit higher thermodynamic stability, NOTA complexes can offer advantages in terms of formation kinetics. unife.itnih.gov

The rates of formation and dissociation for lanthanide complexes with NOTA are significantly slower than those of linear polyamine polycarboxylates but can be faster than those of DOTA. unife.it The slower complexation kinetics of DOTA can be a disadvantage when preparing radiopharmaceuticals with short-lived radionuclides. psu.edu

The table below provides a comparison of the stability constants (log K) and acid-catalyzed dissociation rate constants (k₁) for Cerium(III) complexes with NOTA and DOTA.

| Chelator | log KCe(III) | k₁ (M⁻¹s⁻¹) |

|---|---|---|

| NOTA | 13.2 | Significantly larger than DOTA |

| DOTA | 22.9 | Significantly smaller than NOTA |

Note: The acid-catalyzed dissociation rate constant for [Ce(NOTA)] is about fifty times larger than that for [Ce(DOTA)]. oup.com This indicates that the DOTA complex is significantly more kinetically inert.

Influence of Ligand Architecture on Metal Coordination

The coordination properties of TACN-based ligands can be finely tuned by modifying their architecture, particularly through the introduction of substituents on the nitrogen atoms of the macrocyclic ring.

Steric Effects of N-Substituents on Coordination Geometry and Selectivity

The introduction of bulky substituents on the nitrogen atoms of the TACN ring can exert significant steric hindrance, which in turn influences the coordination geometry of the resulting metal complex. For example, the synthesis of 1,4,7-tri-tert-butyl-1,4,7-triazacyclononane ((t)Bu₃tacn) results in a ligand with substantial steric bulk. This steric pressure can enforce lower coordination numbers on the metal center. nih.gov For instance, with most divalent first-row transition metals, (t)Bu₃tacn forms four-coordinate, pseudotetrahedral complexes, whereas the less sterically demanding parent TACN ligand typically forms six-coordinate octahedral complexes. nih.govresearchgate.net

This control over coordination geometry through steric effects is a powerful tool in the design of metal complexes with specific reactivity. By preventing the coordination of additional ligands or solvent molecules, bulky N-substituents can create an open coordination site, which can be crucial for catalytic applications. Furthermore, the steric profile of the ligand can influence its selectivity for different metal ions, favoring those that can accommodate the steric demands of the ligand.

Role of Pendant Arms in Enhancing Metal-Binding Capabilities and Selectivity

The functionalization of the secondary amine groups on the 1,4,7-triazacyclononane ring with pendant arms is a powerful strategy to modify its metal-binding properties. These arms introduce additional donor atoms, alter the steric and electronic environment of the ligand, and pre-organize the macrocycle for metal ion coordination, thereby enhancing both the stability and selectivity of the resulting complexes. nih.govrsc.org

The nature of the donor group on the pendant arm plays a critical role. For instance, replacing carboxylate groups with phosphinates in TACN derivatives can create highly efficient and selective chelators for specific metal ions. acs.org A study comparing TACN derivatives with methylphosphinic (TRAP-H), methyl(phenyl)phosphinic (TRAP-Ph), and methyl(hydroxymethyl)phosphinic acid (TRAP-OH) pendant arms against the well-known 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) demonstrated the effectiveness of phosphinate-containing ligands for Ga³⁺ chelation. acs.org The stability constants reveal a high affinity of these TRAP ligands for Ga³⁺. acs.org

Similarly, the introduction of aminoethyl and aminopropyl pendant arms systematically increases the number of available nitrogen donor atoms, transforming the ligand from tridentate to potentially hexadentate. nih.gov Potentiometric studies on a series of ligands with one, two, or three aminoethyl arms show a distinct trend in complex stability with Cu(II) and Zn(II). The stability of Cu(II) complexes increases when going from one to two aminoethyl arms but then decreases with three arms, which is attributed to the strong preference of Cu(II) for square-based pyramidal geometry. nih.gov In contrast, the stability of Zn(II) complexes, which readily accommodates octahedral geometry, increases as the number of donor arms grows from one to three. nih.gov

The utility of pendant arms extends to radiopharmaceutical applications. Studies on TACN-based chelators for complexing [¹⁸⁶Re]Re- and [⁹⁹mTc]Tc-tricarbonyl cores found that the presence and nature of the pendant arms were key to efficient labeling. nih.govacs.org It was determined that ionizable pendant arms, such as carboxylic acids, are favored over non-ionizable ones like esters, suggesting that electrostatic attraction between the negatively charged pendant groups and the positive metal tricarbonyl core facilitates the complexation process. nih.gov Alcohol-functionalized arms, such as hydroxyethyl (B10761427) or hydroxypropyl groups, can also enhance complex stability compared to the parent TACN macrocycle, as they can coordinate to the metal center. gla.ac.uk

Table 1: Stability Constants (log K) of Metal Complexes with Functionalized 1,4,7-Triazacyclononane Ligands

| Ligand | Pendant Arm | Metal Ion | log K |

|---|---|---|---|

| NOTA | Carboxylate | Ga³⁺ | 22.99 |

| TRAP-OH | Phosphinic Acid | Ga³⁺ | 24.31 |

| L1 | Aminoethyl (x1) | Cu²⁺ | 17.02 |

| L2 | Aminoethyl (x2) | Cu²⁺ | 21.03 |

| L3 | Aminoethyl (x3) | Cu²⁺ | 20.37 |

| L1 | Aminoethyl (x1) | Zn²⁺ | 11.23 |

| L2 | Aminoethyl (x2) | Zn²⁺ | 14.18 |

| L3 | Aminoethyl (x3) | Zn²⁺ | 15.65 |

Impact of Macrocyclic Cavity Size on Metal Ion Selectivity

The principle of size-match selectivity is fundamental in macrocyclic chemistry, where the optimal binding of a metal ion is achieved when its ionic radius closely matches the cavity size of the ligand. rsc.orgresearchgate.net The 9-membered ring of 1,4,7-triazacyclononane is a common scaffold for chelating Fe(III). rsc.org To systematically evaluate the effect of cavity size, a series of triaza-macrocyclic ligands with N-acetate pendant arms have been studied, where the ring size is progressively expanded from 9 to 12 atoms. rsc.org

This series includes:

NOTA (1,4,7-triazacyclononane-N,N′,N′′-triacetic acid) - 9-membered ring

DETA (1,4,7-triazacyclodecane-N,N′,N′′-triacetic acid) - 10-membered ring

UNTA (1,4,8-triazacycloundecane-N,N′,N′′-triacetic acid) - 11-membered ring

DOTRA (1,5,9-triazacyclododecane-N,N′,N′′-triacetic acid) - 12-membered ring

Research shows that increasing the macrocyclic cavity size has a profound impact on the thermodynamic and redox stability, as well as the kinetic inertness of the resulting Fe(III) complexes. rsc.org According to the chelate ring size rule, replacing a 5-membered chelate ring with a 6-membered one within a ligand's structure can enhance its thermodynamic selectivity for smaller metal ions over larger ones. rsc.org As the ring size increases from NOTA to DOTRA, the ligand becomes more flexible. This increased flexibility can lead to less stable complexes if the larger cavity is not an ideal fit for the target metal ion, demonstrating the critical importance of the pre-organized structure of the macrocycle for achieving high stability. rsc.orgrsc.org

Formation of Mononuclear, Dinuclear, and Supramolecular Cage Complexes

The structural versatility of 1,4,7-triazacyclononane-based ligands allows them to form a wide array of complexes, from simple mononuclear species to complex dinuclear and supramolecular assemblies.

Mononuclear Complexes: The most common coordination mode for TACN and its derivatives is the formation of a 1:1 mononuclear complex, where the ligand binds to a single metal ion. nih.gov The TACN ring typically acts as a tridentate ligand, coordinating facially to one face of an octahedron, leaving three other sites available for coordination by pendant arms or other ligands. wikipedia.org X-ray crystallography has confirmed the structures of numerous mononuclear complexes, such as Cu(L2)₂, where the copper ion is bound by the three ring nitrogens and two aminoethyl pendant arms in a distorted square-based pyramidal geometry. nih.gov Another example is Zn(L4)₂, where the zinc ion is coordinated by all six nitrogen donors from the ligand in a distorted octahedral geometry. nih.gov

Dinuclear Complexes: Dinuclear complexes, containing two metal centers, can be formed in several ways. One method involves synthesizing ligands where two TACN rings are covalently linked by a spacer unit. gla.ac.uk Alternatively, two [M(TACN)] units can be held together by bridging ligands. Thiolate, amido, oxo, and hydroxo groups are well-known for their ability to bridge transition metal ions. gla.ac.ukrsc.orgacs.org Examples of structurally characterized dinuclear complexes include:

Amido-bridged complexes: The triply bridged [(tacn)Co(μ-NH₂)₃Co(tacn)]³⁺ has been synthesized and characterized. rsc.org

Oxo-bridged complexes: Chiral TACN derivatives react with manganese to form dinuclear Mn(III)-Mn(IV) complexes like [Mn₂(S-LMe2R)₂(μ-O)₂]³⁺, which feature two bridging oxo groups and are also bridged by the ligand's chiral hydroxypropyl pendant arms. acs.orgnarod.ruacs.org

Hydroxo-bridged complexes: Dimeric copper complexes containing a bent {Cu(μ-OH)₂Cu}²⁺ core have been prepared using TACN ligands linked by a meta-xylene spacer. gla.ac.uk

Supramolecular Cage Complexes: Beyond simple mononuclear and dinuclear structures, functionalized TACN ligands can serve as building blocks in coordination-driven self-assembly to form discrete, three-dimensional supramolecular coordination complexes (SCCs), often referred to as cages. nih.gov In this approach, the geometric properties of the metal ion (as a "node") and the multidentate ligand (as a "linker") are carefully chosen to direct the assembly of a specific, predictable architecture. nih.gov The threefold symmetry of TACN makes it an ideal tridentate cap for forming such structures. By using appropriate bridging ligands to connect multiple [M(TACN)] units, it is possible to construct complex cage-like molecules, such as the highly charged [Pt₆L₄]¹²⁺ metallacage. nih.gov These cages can possess internal cavities capable of encapsulating guest molecules, leading to applications in areas like drug delivery and catalysis. nih.gov

Advanced Applications of 1,4,7 Triazacyclononane Metal Complexes

Catalysis

Metal complexes derived from TACN are potent catalysts for a variety of organic transformations. Their ability to stabilize multiple oxidation states of a coordinated metal ion is a key feature that enables their catalytic activity, particularly in redox-based reactions.

Manganese complexes of TACN and its derivatives have been extensively studied as catalysts for oxidation reactions, often employing environmentally benign oxidants like hydrogen peroxide (H₂O₂). nih.gov These systems have demonstrated broad substrate scope, including the oxidation of alkenes, alcohols, and sulfides, as well as C-H oxidation. nih.gov

In the realm of alkene epoxidation, manganese-TACN complexes are effective catalysts, converting a variety of alkenes into their corresponding epoxides. researchgate.net The reactions are typically performed under mild conditions, such as in a buffered methanol (B129727) solution at a pH of 8.0 with H₂O₂ as the oxidant. researchgate.net These catalytic systems are considered environmentally favorable. The general scheme for this reaction is the conversion of an alkene to an epoxide, catalyzed by the [(κ³-TACN)Mn] complex in the presence of H₂O₂ and a bicarbonate buffer. researchgate.net

The versatility of these catalysts extends to the oxidation of alkanes and alcohols. Soluble manganese(IV) complexes with polymer-bound TACN ligands have been shown to catalyze the oxidation of alkanes by hydrogen peroxide at or below room temperature, primarily yielding alkyl hydroperoxides. scispace.com Furthermore, manganese complexes are capable of the highly efficient catalytic oxidation of secondary alcohols to ketones using H₂O₂. rsc.org

| Catalyst System | Substrate Type | Product(s) | Oxidant | Key Features |

| [(κ³-TACN)Mn] | Alkenes (e.g., Styrene) | Epoxides | H₂O₂ | Environmentally benign conditions; carbonate buffer. researchgate.net |

| Polymer-bound Mn(IV)-TACN | Alkanes (e.g., Cyclohexane) | Alkyl hydroperoxides | H₂O₂ | Catalysis at room temperature and lower; requires acetic acid co-catalyst. scispace.com |

| Synthetic Mn catalyst | Secondary Alcohols | Ketones | H₂O₂ | High product yields (up to 93%); mild conditions with H₂SO₄ additive. rsc.org |

| Mn-TACN derivatives | Alkenes, Alcohols, Sulfides | Epoxides, cis-diols, Aldehydes/Ketones, Sulfoxides | H₂O₂ | Broad substrate scope; potential for asymmetric epoxidation with chiral ligands. nih.gov |

While extensive research has focused on the oxidative functionalization of C-H bonds by TACN-metal complexes, direct C-H activation leading to other transformations is also a known phenomenon. For instance, studies on copper(I) complexes with TACN ligands bearing pendant arms have shown that C-H bond activation can occur, leading to the oxidation of the pendant arms themselves to form acetone (B3395972) or benzaldehyde (B42025) upon removal of the copper ions. publish.csiro.au This demonstrates the capacity of the metal center, stabilized by the TACN core, to interact with and activate otherwise inert C-H bonds. Manganese complexes of TACN derivatives have also been noted for their ability to perform C-H oxidation on various substrates. nih.gov

The application of 1,4,7-Triazacyclononane (B1209588) metal complexes in aerobic dehydrogenative dimerization is not as extensively documented as their use in oxidation catalysis. However, related oxidative C-C bond formation reactions have been observed. For example, organometallic nickel complexes supported by the N,N',N''-trimethyl-1,4,7-triazacyclononane (Me₃TACN) ligand have been synthesized and studied in the context of C-C bond formation. illinois.edu High-valent organometallic Ni(III) and Ni(IV) species, stabilized by the Me₃TACN ligand, have been implicated in C-C bond-forming reductive elimination, a key step in many cross-coupling reactions. illinois.edu While not a direct example of dehydrogenative dimerization, this reactivity highlights the potential of TACN-metal complexes to mediate complex C-C bond-forming transformations.

Copper complexes of TACN and its derivatives have emerged as effective catalysts for the regioselective oxidative polymerization of phenols, mimicking the function of the enzyme tyrosinase. mdpi.comfigshare.com These catalysts can produce important engineering thermoplastics like poly(1,4-phenylene oxide) (PPO) under controlled conditions.

One notable application is the highly regioselective oxidative polymerization of 4-phenoxyphenol (B1666991) to produce unsubstituted PPO. figshare.comacs.org This reaction, catalyzed by copper complexes of TACN derivatives, proceeds with high selectivity for C-O coupling over C-C coupling, leading to a crystalline polymer with a defined melting point. figshare.com The steric properties of the substituents on the TACN ring can influence the selectivity of the polymerization. figshare.com

Similarly, the oxidative polymerization of 2,6-dimethylphenol (B121312) (DMP) to PPO has been successfully achieved using copper-TACN catalysts. mdpi.comnih.govresearchgate.netresearchgate.net Research has focused on developing more sustainable systems, such as using water-soluble TACN ligands to perform the polymerization in aqueous alkaline solutions, thereby reducing the reliance on hazardous organic solvents. publish.csiro.au

| Catalyst | Monomer | Polymer | Key Findings |

| Cu(TACN derivative)Cl₂ | 4-Phenoxyphenol | Poly(1,4-phenylene oxide) | Highly regioselective for C-O coupling; produces crystalline polymer. figshare.comacs.org |

| Cu(II)-1,4,7-tricarboxymethyl-TACN | 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-phenylene oxide) | Enables polymerization in alkaline water, a greener solvent system. publish.csiro.au |

| Poly(N-4-vinylbenzyl-TACN)-Cu(I) grafted on polystyrene | 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-phenylene oxide) | Heterogeneous catalyst system allows for use in an aqueous biphasic system. mdpi.comnih.gov |

A significant driver in modern catalysis research is the development of processes that are both efficient and environmentally benign. Metal complexes of 1,4,7-Triazacyclononane have proven to be well-suited for this purpose. A major advantage is their ability to activate hydrogen peroxide, an inexpensive and environmentally friendly oxidant whose only byproduct is water. illinois.edu

Manganese-TACN complexes, for instance, are known to be potent catalysts for various oxidations at low temperatures, a feature that was initially recognized in their application as bleaching catalysts. nih.gov The catalytic oxidation of alkanes with a polymer-bound manganese(IV)-TACN complex and H₂O₂ can be performed at or below room temperature. scispace.com Similarly, the epoxidation of alkenes is often carried out under mild pH and temperature conditions. researchgate.net The development of water-soluble copper-TACN catalysts for oxidative polymerization allows for the replacement of volatile organic solvents with water, enhancing the safety and sustainability of the process. publish.csiro.au These examples underscore the potential of TACN-based catalysts to contribute to the development of greener chemical manufacturing.

Medicinal Chemistry and Radiopharmaceutical Development

The unique coordination properties of 1,4,7-Triazacyclononane have made it a privileged scaffold in medicinal chemistry, particularly in the design of radiopharmaceuticals for diagnostic imaging and therapy. The ability of TACN and its functionalized derivatives to form highly stable (kinetically inert) complexes with a variety of radiometals is crucial for these applications, as it prevents the release of the free radioactive metal ion in vivo.

TACN-based chelators are of significant interest for complexing medically relevant radionuclides. Derivatives such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) have been investigated for their ability to chelate theranostic pairs of radionuclides, such as technetium-99m (⁹⁹ᵐTc) for imaging and rhenium-186 (B1221839)/188 (¹⁸⁶/¹⁸⁸Re) for therapy. nih.gov The pendant arms on the TACN ring can be modified to tune the properties of the resulting radiometal complex, such as its hydrophilicity and labeling efficiency. nih.gov

These chelators have been successfully conjugated to peptide-based targeting vectors, creating radiopharmaceuticals that can be directed to specific biological targets, like cancer cells. nih.gov The stability of the TACN-metal core ensures that the radionuclide remains attached to the targeting molecule, allowing for accurate imaging or targeted delivery of a therapeutic dose of radiation. The choice of pendant functional groups on the TACN ring has been shown to be key for efficient radiolabeling, with ionizable pendant arms being favored. nih.gov

Ligand Design for Radiometal Chelation in Molecular Imaging

The robust coordination chemistry of TACN-based chelators makes them ideal for sequestering radiometals used in diagnostic imaging. The ability to modify the TACN backbone with various pendant arms allows for the fine-tuning of the complex's properties, such as stability, solubility, and in vivo kinetics.

Gallium-68 is a positron-emitting radionuclide with a conveniently short half-life (68 minutes), making it ideal for Positron Emission Tomography (PET) imaging. TACN-based chelators, particularly derivatives like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), form highly stable complexes with ⁶⁸Ga. These ⁶⁸Ga-NOTA conjugates have been successfully used to label targeting vectors for imaging specific biological processes.

A notable example is the development of ⁶⁸Ga-NOTA-UBI₂₉₋₄₁, a radioligand for infection imaging. nih.gov In preclinical rabbit models, this agent demonstrated strong localization in areas of Staphylococcus aureus infection, with minimal uptake in sterile inflammation. nih.gov This ability to differentiate between infection and inflammation addresses a critical need in diagnostic medicine. PET/CT images showed that in healthy animals, the tracer was primarily distributed to the kidneys, liver, and bladder. nih.gov The promising results from these studies suggest that such ⁶⁸Ga-labeled TACN-based compounds could serve as excellent first-line PET/CT tracers for infection. nih.gov

| Radiopharmaceutical | Target | Imaging Modality | Key Finding |

| ⁶⁸Ga-NOTA-UBI₂₉₋₄₁ | Bacterial Infection | PET/CT | Differentiates between bacterial infection and sterile inflammation. nih.gov |

| ⁶⁸Ga-DOTA compounds | Somatostatin Receptors | PET | Improved resolution for imaging neuroendocrine tumors compared to single-photon imaging. nih.govresearchgate.netmdpi.com |

Copper-64 is another valuable radionuclide for PET imaging, offering a longer half-life (12.7 hours) which allows for imaging of slower biological processes. rsc.org TACN-derived chelators have been shown to form highly stable complexes with ⁶⁴Cu, a critical factor for in vivo applications to prevent the transchelation of the radiometal to proteins in the blood and liver. rsc.org

Researchers have synthesized various TACN derivatives, such as NOTI, NOTI-Me, and NOTThia, which can be readily labeled with ⁶⁴Cu under mild conditions. In vitro studies, including copper(II) exchange experiments and serum stability tests, have confirmed the high stability of these ⁶⁴Cu complexes. Small animal PET imaging studies revealed that these complexes are primarily retained in the kidneys and to a lesser extent in the liver. This favorable stability and biodistribution profile supports the development of bifunctional derivatives of these chelators for conjugation to targeting molecules for further in vivo testing.

The theranostic pair of Technetium-99m (a gamma emitter for SPECT imaging) and Rhenium-186 (a beta emitter for therapy) can be effectively chelated by TACN-based ligands. These metals are typically stabilized in a +1 oxidation state within a tricarbonyl core, [M(CO)₃]⁺, where M is ⁹⁹ᵐTc or ¹⁸⁶Re. The tridentate TACN backbone is well-suited to coordinate with this tricarbonyl core.

Studies have explored how different pendant arms on the TACN ring affect the complexation of the [M(CO)₃]⁺ core. Research involving TACN chelators with acid, ester, or mixed acid-ester functional groups demonstrated that all could form stable radiometal complexes. However, the efficiency of the labeling process was correlated with the number of ionizable pendant arms. This suggests that an electrostatic attraction between the negatively charged pendant groups and the positively charged metal tricarbonyl core facilitates the labeling reaction. While ester-bearing derivatives were more lipophilic, they were also prone to hydrolysis, making them less ideal for radiopharmaceutical development.

Targeted Delivery of Radiometals via Bioconjugation

A key strategy in modern nuclear medicine is the targeted delivery of radiometals to specific sites of disease. This is achieved by attaching the radiometal-chelator complex to a biological targeting molecule, such as a peptide or antibody, that has a high affinity for a particular receptor or antigen. TACN-based chelators are frequently used as the bifunctional linker in these bioconjugates.

For instance, TACN-based chelators like NOTA have been conjugated to peptide-based targeting vectors for theranostic applications. The ubiquicidin (B1575653) fragment UBI₂₉₋₄₁ was conjugated to NOTA and labeled with ⁶⁸Ga to target bacterial infections. nih.gov Similarly, a bombesin (B8815690) (BBN) analogue, a peptide that targets the gastrin-releasing peptide receptor (GRPR) overexpressed in certain cancers, was conjugated with a TACN-diacetate derivative (NO2A) and labeled with ⁶⁴Cu for PET imaging of breast cancer tumors. rsc.org A CD146-specific monoclonal antibody, YY146, was also conjugated with NOTA and radiolabeled with ⁶⁴Cu to image differential CD146 expression in breast cancer models.

| Bioconjugate Component | Targeting Vector | Target | Application |

| ⁶⁸Ga-NOTA | Ubiquicidin₂₉₋₄₁ | Bacteria | Infection Imaging nih.gov |

| ⁶⁴Cu-NO2A | Bombesin (7-14) | Gastrin-Releasing Peptide Receptor (GRPR) | Cancer Imaging rsc.org |

| ⁶⁴Cu-NOTA | YY146 Monoclonal Antibody | CD146 | Cancer Imaging |

| [M(CO)₃]⁺-TACN/NOTA | Peptides | Various Receptors | Theranostics |

Development of Metallodrugs and Therapeutic Agents

Derivatives of 1,4,7-triazacyclononane have been investigated as potential anti-cancer agents through a strategy of iron depletion. Iron is an essential nutrient for cell proliferation, and cancer cells often have a higher demand for it. A series of TACN derivatives were synthesized and evaluated for their iron-depleting and antiproliferative activity against human hepatocellular carcinoma cells. All the tested TACN-based chelators showed significantly stronger antiproliferative activity than the clinically used iron-chelating agent deferoxamine (B1203445) (DFO). Notably, derivatives with phenylpropyl side chains displayed the highest activity, making them promising candidates for further development as targeted iron depletion therapies for cancer.

Enzyme Inhibition Studies (e.g., Metallo-β-lactamases)

The rise of antibiotic resistance is a major global health threat. One mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that use zinc ions to hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems. nih.gov A promising strategy to combat this resistance is the development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy. nih.gov

The zinc-chelating ability of 1,4,7-triazacyclononane has been harnessed for this purpose. Studies have shown that TACN can effectively inhibit MBLs and restore the activity of antibiotics like meropenem (B701) against carbapenem-resistant Enterobacteriaceae. nih.gov In the presence of TACN, the minimum inhibitory concentration (MIC) of meropenem against resistant bacteria dropped significantly. rsc.org Time-kill kinetic studies confirmed that the combination of TACN and meropenem has a bactericidal effect. Computational models suggest that TACN inhibits MBLs by targeting the catalytic active site. nih.gov These findings highlight the potential of TACN and its derivatives as a scaffold for developing clinically useful MBL inhibitors. nih.gov

| Compound/Combination | Target Enzyme | Effect | Significance |

| TACN + Meropenem | Metallo-β-lactamases (MBLs) | Restores meropenem's activity against resistant bacteria. nih.govrsc.org | Potential solution to combat carbapenem (B1253116) resistance. nih.gov |

| NOTA + Meropenem | Metallo-β-lactamases (MBLs) | Restored efficacy of meropenem in time-kill studies. | Demonstrates potential for TACN derivatives as MBL inhibitors. |

Exploration in Drug Delivery Systems

The robust nature of metal complexes derived from 1,4,7-triazacyclononane has positioned them as promising candidates for the development of sophisticated drug delivery systems, particularly in the realm of radiopharmaceuticals. The ability of TACN and its derivatives to form stable chelates with a variety of radiometals is a key attribute. These radiolabeled complexes can be conjugated to biological targeting molecules, such as peptides, enabling the targeted delivery of diagnostic or therapeutic radiation to specific sites within the body. nih.govacs.org

For instance, derivatives of TACN have been successfully utilized to chelate medically relevant radioisotopes like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Rhenium-186 (¹⁸⁶Re), and Technetium-99m (⁹⁹mTc). nih.govnih.gov The resulting radiometal-TACN complexes exhibit high stability in vivo, a critical factor to prevent the release of free, potentially toxic, metal ions. Research has focused on modifying the TACN backbone with functional groups that facilitate conjugation to biomolecules and improve the pharmacokinetic properties of the final radiopharmaceutical. nih.gov

A notable area of investigation involves the use of TACN-based chelators in the development of theranostic agents, which combine both diagnostic and therapeutic capabilities in a single molecule. acs.org By chelating a diagnostic isotope for imaging techniques like Positron Emission Tomography (PET) and a therapeutic isotope for radiotherapy, these agents allow for personalized treatment strategies.

Beyond radiopharmaceuticals, TACN itself has been shown to restore the activity of β-lactam antibiotics against certain resistant bacteria. It acts as an inhibitor of metallo-β-lactamases, enzymes that confer resistance by hydrolyzing the antibiotic. This application highlights a different facet of TACN in drug delivery, where it acts as an adjuvant to enhance the efficacy of existing drugs.

Analytical Chemistry Applications

The selective and strong binding of 1,4,7-triazacyclononane to metal ions has been harnessed for various applications in analytical chemistry, from environmental sensing to enhancing the precision of analytical methods.

Detection and Quantification of Metal Ions in Environmental Matrices

The development of sensitive and selective methods for the detection of metal ions in environmental samples is of paramount importance due to the toxicity of many heavy metals. Functionalized 1,4,7-triazacyclononane derivatives are being explored as chemosensors for this purpose. These sensors are designed to exhibit a measurable response, such as a change in fluorescence, upon binding to a specific metal ion.

One study demonstrated the synthesis of a TACN-based luminescent material that, when complexed with zinc, acts as a "turn-on" fluorescent sensor for the detection of bromide and iron(III) ions. nih.gov While this particular sensor was not tested in environmental matrices, the principle underpins the potential for creating TACN-based probes for monitoring environmental contaminants. The high stability and selectivity of TACN complexes are advantageous for creating sensors that can operate in complex environmental samples with minimal interference from other substances. nih.gov

The table below summarizes the characteristics of a TACN-based chemosensor.

| Sensor | Target Analytes | Sensing Mechanism |

| Zinc(II) complex of N-5-acetyl-2-hydroxy-benzamide-1,4,7-triazacyclononane | Bromide (Br⁻), Iron(III) (Fe³⁺) | "Turn-on" fluorescence |

Enhancement of Analytical Method Accuracy

The well-defined and stable nature of metal complexes with 1,4,7-triazacyclononane and its derivatives contributes to the enhancement of accuracy in various analytical methods. In techniques such as High-Performance Liquid Chromatography (HPLC), the formation of stable TACN-metal complexes can improve the separation and quantification of metal ions. nih.gov The characterization of these complexes is often performed using analytical techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy, underscoring their compatibility with standard analytical workflows. nih.govelsevierpure.com

Biochemistry and Enzymatic Studies

The structural and chemical properties of 1,4,7-triazacyclononane metal complexes have made them invaluable tools for biochemists studying the role of metals in biological systems.

Investigation of Metalloenzyme Mechanisms

Many enzymes rely on a coordinated metal ion in their active site for catalytic activity. Understanding the mechanisms of these metalloenzymes is a fundamental goal of biochemistry. TACN-based complexes serve as excellent structural and functional mimics of the active sites of various metalloenzymes. nih.gov By creating synthetic analogues of these active sites, researchers can study enzymatic reactions in a more controlled and simplified environment.

For example, a zinc(II) complex of a trimethylated TACN derivative has been used to study the transesterification of an RNA-model substrate. This research provides insights into the mechanisms of nucleases and phosphatases, which are often metalloenzymes. The ability to systematically modify the TACN ligand and the coordinated metal allows for a detailed investigation of the factors influencing catalytic activity.

The use of TACN-based complexes as biological mimics allows for the investigation of:

The role of the metal ion in catalysis.

The influence of the coordination environment on reactivity.

The mechanism of substrate binding and activation.

Modeling of Biological Oxoiron(IV) Intermediates

High-valent oxoiron(IV) species are key intermediates in the catalytic cycles of many non-heme iron-containing enzymes that activate dioxygen. nih.gov These intermediates are often transient and difficult to study in their native enzymatic systems. Synthetic oxoiron(IV) complexes, including those with TACN-based ligands, serve as valuable models for these biological intermediates. nih.gov

Research has shown that non-heme oxoiron(IV) complexes can be used as building blocks to create more complex heterobimetallic structures, such as Fe(III)-O-Mn(III) centers. nih.gov These synthetic clusters model the active sites of enzymes like Class Ic ribonucleotide reductases. nih.gov Spectroscopic techniques such as UV-Vis, resonance Raman, and X-ray absorption spectroscopy are used to characterize these model complexes and compare their properties to the native enzymatic intermediates. nih.gov

The study of these model systems provides crucial information on the electronic structure and reactivity of oxoiron(IV) species, which is essential for understanding their role in biological oxidation reactions. The stability imparted by the TACN framework allows for the isolation and detailed characterization of these otherwise elusive intermediates. rsc.org

The table below presents spectroscopic data for a model oxoiron(IV) complex.

| Spectroscopic Technique | Observed Feature | Interpretation |

| UV-Vis Spectroscopy | Near-UV charge transfer band | Likely oxo-to-iron(IV) charge transfer transition |

| Resonance Raman Spectroscopy | Resonance enhanced Fe=O vibrations | Confirms the presence of the iron-oxo bond |

Advanced Materials Science

Complexes of 1,4,7-Triazacyclononane (TACN) with various metal ions have proven to be versatile building blocks in the field of advanced materials science. The unique coordination properties of the TACN ligand, particularly its ability to form stable, facially coordinating complexes, allow for the precise control of the geometric and electronic properties of the resulting materials. This has led to the development of novel materials with tailored functionalities for a range of applications.

Synthesis of Novel Materials with Specific Properties

The functionalization of the 1,4,7-triazacyclononane backbone has been a key strategy in the synthesis of new materials with specific and tunable properties. By introducing different pendant arms to the nitrogen atoms of the TACN ring, researchers can create ligands with tailored coordination environments, applicable in areas ranging from catalysis to biomedical imaging.

One approach involves the sequential functionalization of the secondary amines on the TACN ring to generate ligands for biomimetic studies. For instance, "amino acid" and amino derivatives of TACN have been prepared from 1,4,7-triazatricyclo[5.2.1.04,10]decane. This method allows for the efficient attachment of a single functional group, which can then be further modified to create a variety of ligands. nih.gov

Metal complexes incorporating TACN and its derivatives have shown significant catalytic activity. For example, manganese-TACN complexes are effective catalysts for the epoxidation of alkenes using hydrogen peroxide as an environmentally benign oxidant. wikipedia.org Similarly, nickel complexes with bulky TACN derivatives, such as 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN), have been shown to be efficient catalysts for alkyl-alkyl cross-coupling reactions. illinois.edu The TACN ligand helps to stabilize the different oxidation states of the metal center (e.g., Ni(I) and Ni(III)) that are key intermediates in the catalytic cycle. illinois.edu

In the realm of radiopharmaceuticals, TACN-based chelators are of particular interest. Six different TACN-based chelators, functionalized with acid, ester, or mixed acid-ester pendant arms, have been synthesized and labeled with technetium-99m ([99mTc]Tc) and rhenium-186 ([186Re]Re) tricarbonyl cores. nih.gov The nature of the pendant arms was found to significantly influence the labeling efficiency and the hydrophilicity of the resulting metal complexes, demonstrating the tunability of these materials for specific biological applications. nih.gov

| Ligand Modification | Metal Ion | Resulting Property/Application |

| Sequential functionalization with amino acid-like groups | Various | Biomimetic studies of metalloenzymes |

| N,N',N''-trimethylation | Manganese | Catalysis of oxidation reactions with H2O2 researchgate.net |

| N,N',N''-triisopropylation | Nickel | Catalysis of alkyl-alkyl cross-coupling reactions illinois.edu |

| Pendant arms with acid, ester, or mixed functionalities | 99mTc, 186Re | Tunable hydrophilicity for radiopharmaceutical development nih.gov |

| N-benzylacetamide functionalization | Rhenium, Technetium | Small-molecule surrogates for targeting vectors in theranostics acs.org |

Development of Biosensors and Sensing Devices

The unique coordination chemistry of 1,4,7-triazacyclononane metal complexes has also been harnessed in the development of sophisticated biosensors and sensing devices. These sensors often rely on changes in the spectroscopic or electrochemical properties of the complex upon interaction with a target analyte.

Luminescent europium complexes of TACN derivatives have been developed as bright, highly water-soluble probes for biological imaging and assays. By introducing charged solubilizing groups like sulfonic or carboxylic acids, the cellular uptake of these complexes can be suppressed, making them suitable for labeling and monitoring membrane receptors. These probes have been successfully applied in time-resolved Förster Resonance Energy Transfer (TR-FRET) microscopy to monitor fluorescent ligand binding to cell surface proteins. worktribe.com

Furthermore, a zinc(II) complex of a functionalized TACN, N-5-acetyl-2-hydroxy-benzamide-1,4,7-triazacyclononane (btacn), has been synthesized and shown to act as a "turn-on" fluorescent chemosensor. While the parent ligand (btacn) interacts with several metal ions, the pre-formed zinc complex, Zn(btacn)Cl2, exhibits high selectivity for the detection of bromide (Br-) and iron(III) (Fe3+) ions. The sensing mechanism involves changes in the electronic cloud of the complex due to electrostatic interactions with Fe3+ or hydrogen bonding with Br-, leading to distinct spectral responses. nih.gov

| Sensor Type | TACN Derivative | Target Analyte | Principle of Detection |

| Luminescent Probe | Europium complex with sulfonic/carboxylic acid derivatives | Cell surface proteins | Time-resolved Förster Resonance Energy Transfer (TR-FRET) worktribe.com |

| Fluorescent Chemosensor | N-5-acetyl-2-hydroxy-benzamide-1,4,7-triazacyclononane (btacn) zinc complex | Bromide (Br-) and Iron(III) (Fe3+) ions | "Turn-on" fluorescence response upon analyte binding nih.gov |

Supramolecular Chemistry and Self-Assembly

The rigid, facial coordination of the 1,4,7-triazacyclononane ligand makes it an excellent building block for the construction of complex supramolecular architectures through self-assembly processes. This has led to the creation of intricate three-dimensional structures with potential applications in host-guest chemistry, catalysis, and drug delivery.

Construction of 3-D Cage Molecules

The synthesis of three-dimensional cage-like molecules is a significant area of research within supramolecular chemistry. By functionalizing the TACN macrocycle with appropriate coordinating arms, it can serve as a versatile platform for the self-assembly of these cage structures.

A notable example is the reaction of 1,4,7-triazacyclononane with 4-(chloromethyl)pyridine (B78701) to yield 1,4,7-Tris-(4-Pyridylmethyl)-1,4,7-Triazacyclononane (L). This ligand, with its three pyridyl arms, possesses a hemi-cage structure, making it an ideal candidate for the self-assembly of 3-D cage molecules. researchgate.net The combination of such tridentate ligands with metal ions that favor specific coordination geometries can lead to the spontaneous formation of well-defined, hollow supramolecular structures. researchgate.net For instance, the combination of a flexible tridentate ligand with a metal ion can result in a spherical M3L2 complex, which organizes into a cage-like host only in the presence of a suitable guest molecule, demonstrating an "induced fit" model. researchgate.net

| Precursor Ligand | Metal Ion | Resulting Cage Structure | Key Feature |

| 1,4,7-Tris-(4-Pyridylmethyl)-1,4,7-Triazacyclononane | Palladium(II) | PdxLy cage | Self-assembly into a 3-D cage researchgate.net |

| Flexible tridentate TACN derivative | Metal (M) | M3L2 complex | Guest-induced formation (induced fit) researchgate.net |

Immobilized Metal-Ion Affinity Chromatography (IMAC) Stationary Phases

Immobilized Metal-Ion Affinity Chromatography (IMAC) is a widely used technique for the purification of proteins, particularly those with exposed histidine residues or engineered polyhistidine tags. The performance of IMAC resins is highly dependent on the chelating ligand used to immobilize the metal ions.